rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole
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Overview
Description
rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by its octahydrocyclopenta[c]pyrrole core structure with a methoxy group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran undergoes condensation with aniline in the presence of a catalytic amount of iron (III) chloride . Another approach is the multicomponent reaction involving β-dicarbonyl compounds and α-hydroxyketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Scientific Research Applications
rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler structure with a single nitrogen atom in a five-membered ring.
Tetrahydropyrrole: A saturated derivative of pyrrole with additional hydrogen atoms.
Methoxypyrrole: A pyrrole derivative with a methoxy group attached.
Uniqueness
rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole is unique due to its specific stereochemistry and the presence of the octahydrocyclopenta[c]pyrrole core structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
2174000-23-6 |
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Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(3aR,4R,6aS)-4-methoxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C8H15NO/c1-10-8-3-2-6-4-9-5-7(6)8/h6-9H,2-5H2,1H3/t6-,7+,8-/m1/s1 |
InChI Key |
JEAZATZVBBQEBK-GJMOJQLCSA-N |
Isomeric SMILES |
CO[C@@H]1CC[C@H]2[C@@H]1CNC2 |
Canonical SMILES |
COC1CCC2C1CNC2 |
Purity |
95 |
Origin of Product |
United States |
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